![molecular formula C13H14Cl2N4O4S2 B6577510 N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1172781-77-9](/img/structure/B6577510.png)
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide
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Description
The compound “N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, an oxadiazole ring, and a piperidine ring .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or one-pot reactions involving the corresponding aldehydes and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Scientific Research Applications
- F1374-2906 has been evaluated for its antimicrobial potential. Specifically, compound (3b) demonstrated moderate activity against Bacillus subtilis and Penicillium fimorum, with inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds did not exhibit significant activity against the tested microbes .
- Compound (2a) and (2e) displayed remarkable antioxidant activity, with percentages of 95.2% and 96.3%, respectively. These values are considered excellent compared to the control (ascorbic acid) and other synthesized compounds. Antioxidants play a crucial role in protecting cells from oxidative damage and maintaining overall health .
- Researchers conducted molecular docking studies to assess the potential of F1374-2906 and its derivatives as drugs. The target protein was cytochrome P450 14 alpha-sterol demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. Notably, compounds (3a) and (3b) exhibited strong affinity with CYP51, as evidenced by their low binding energies. These findings suggest their potential as antifungal agents .
- In addition to F1374-2906, the synthesis of 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles (thiazole derivatives) was explored. These compounds were obtained by refluxing carbothioamides with 2-bromoacetophenone. Thiazoles are known for their diverse biological activities, and further investigations into these derivatives could yield promising results .
- The newly synthesized compounds underwent thorough characterization using techniques such as IR spectroscopy, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry (MS). These analyses confirmed the structures and provided insights into their chemical properties .
- F1374-2906 belongs to the class of pyrazole-carbothioamides, which have demonstrated various biological properties. Previous studies reported their anti-inflammatory, analgesic, cytotoxic, and antimicrobial activities. Fig. 1 illustrates examples of biologically active pyrazole-carbothioamide derivatives .
Antimicrobial Activity
Antioxidant Properties
Molecular Docking Studies
Thiazole Derivatives
Structural Characterization
Biological Activity of Pyrazole-Carbothioamides
properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O4S2/c1-25(21,22)19-4-2-3-7(6-19)11(20)16-13-18-17-12(23-13)8-5-9(14)24-10(8)15/h5,7H,2-4,6H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNFZZGUOGAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide |
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